molecular formula C16H13BrCl3N3OS B5181362 N-[1-({[(2-bromophenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]benzamide

N-[1-({[(2-bromophenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]benzamide

Cat. No. B5181362
M. Wt: 481.6 g/mol
InChI Key: QABRCIYIKQPQQD-UHFFFAOYSA-N
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Description

N-[1-({[(2-bromophenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]benzamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has shown promising results in various applications, including as a tool for studying biochemical and physiological processes.

Scientific Research Applications

N-[1-({[(2-bromophenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]benzamide has been used in various scientific research applications, including as a tool for studying the mechanism of action of certain enzymes and proteins. This compound has also been used to investigate the effects of various biochemical and physiological processes on living organisms.

Mechanism of Action

The mechanism of action of N-[1-({[(2-bromophenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]benzamide involves the inhibition of certain enzymes and proteins. This compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a critical role in various cellular processes.
Biochemical and Physiological Effects:
N-[1-({[(2-bromophenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]benzamide has been shown to have various biochemical and physiological effects on living organisms. This compound has been shown to inhibit the growth of certain cancer cells and to induce apoptosis, or programmed cell death, in these cells. Additionally, this compound has been shown to have anti-inflammatory effects and to reduce the production of certain cytokines, which are proteins that play a critical role in the immune response.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[1-({[(2-bromophenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]benzamide in lab experiments is its ability to selectively inhibit certain enzymes and proteins. This allows researchers to study the effects of these enzymes and proteins on various biochemical and physiological processes. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of N-[1-({[(2-bromophenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]benzamide in scientific research. One potential direction is the investigation of its effects on other enzymes and proteins, which could provide insights into the mechanisms of various cellular processes. Additionally, this compound could be used in the development of new cancer therapies or anti-inflammatory agents. Further research is needed to fully understand the potential applications of N-[1-({[(2-bromophenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]benzamide in scientific research.

Synthesis Methods

The synthesis method of N-[1-({[(2-bromophenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]benzamide involves a multi-step process that includes the reaction of 2-bromobenzenesulfonyl chloride with thiourea to form 2-bromo-N'-[(2-bromophenyl)sulfonyl]thiourea. This compound is then reacted with 2,2,2-trichloroethylamine to form N-[1-({[(2-bromophenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]benzamide.

properties

IUPAC Name

N-[1-[(2-bromophenyl)carbamothioylamino]-2,2,2-trichloroethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrCl3N3OS/c17-11-8-4-5-9-12(11)21-15(25)23-14(16(18,19)20)22-13(24)10-6-2-1-3-7-10/h1-9,14H,(H,22,24)(H2,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QABRCIYIKQPQQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrCl3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-{[(2-bromoanilino)carbothioyl]amino}-2,2,2-trichloroethyl)benzamide

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